molecular formula C18H21N3O2 B5830059 4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide

4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B5830059
M. Wt: 311.4 g/mol
InChI Key: MNJZLIHYGCJYSO-UHFFFAOYSA-N
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Description

4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide is a complex organic compound that features a benzamide core with morpholin-4-ylmethyl and pyridin-3-ylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the morpholin-4-ylmethyl and pyridin-3-ylmethyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor technology can also be employed to achieve better control over reaction parameters and to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Triethylamine as a base in dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(morpholin-4-ylmethyl)-N-(pyridin-2-ylmethyl)benzamide
  • 4-(morpholin-4-ylmethyl)-N-(pyridin-4-ylmethyl)benzamide
  • 4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzoic acid

Uniqueness

4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(20-13-16-2-1-7-19-12-16)17-5-3-15(4-6-17)14-21-8-10-23-11-9-21/h1-7,12H,8-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNJZLIHYGCJYSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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